molecular formula C15H21FN2O2S B10880236 1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine

1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B10880236
M. Wt: 312.4 g/mol
InChI Key: ZWEGQMMLRRJMEX-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine is a compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a cyclopentyl group and a fluorophenylsulfonyl group attached to a piperazine ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of 1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired piperazine derivative .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis are also explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Piperazine derivatives are often explored for their therapeutic potential in treating various diseases, such as psychiatric disorders and infections.

    Industry: In the industrial sector, this compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluorophenylsulfonyl group may enhance the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:

    1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties.

    1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with other psychoactive substances.

    1-(4-methoxyphenyl)piperazine: Studied for its potential antidepressant effects.

What sets this compound apart is its unique combination of a cyclopentyl group and a fluorophenylsulfonyl group, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H21FN2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

1-cyclopentyl-4-(4-fluorophenyl)sulfonylpiperazine

InChI

InChI=1S/C15H21FN2O2S/c16-13-5-7-15(8-6-13)21(19,20)18-11-9-17(10-12-18)14-3-1-2-4-14/h5-8,14H,1-4,9-12H2

InChI Key

ZWEGQMMLRRJMEX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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